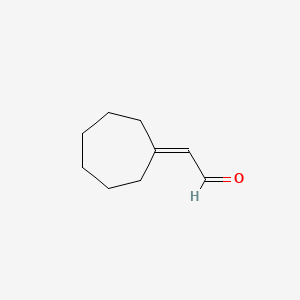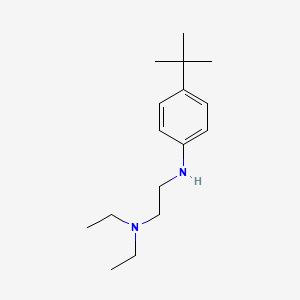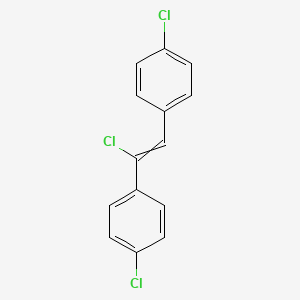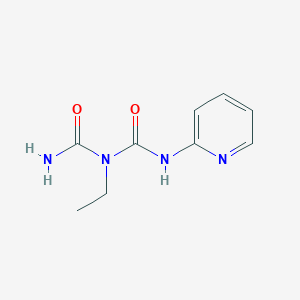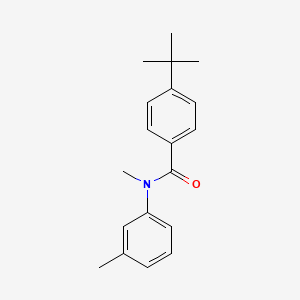
Benzamide, 4-(1,1-dimethylethyl)-N-methyl-N-(3-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 4-(1,1-dimethylethyl)-N-methyl-N-(3-methylphenyl)- is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a tert-butyl group at the 4-position, a methyl group at the nitrogen atom, and a 3-methylphenyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-(1,1-dimethylethyl)-N-methyl-N-(3-methylphenyl)- typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an amine in the presence of a base such as triethylamine.
Substitution Reactions: The tert-butyl group can be introduced at the 4-position of the benzamide core through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
N-Methylation: The methyl group can be introduced at the nitrogen atom through a methylation reaction using methyl iodide and a base such as potassium carbonate.
Introduction of the 3-Methylphenyl Group: The 3-methylphenyl group can be introduced through a nucleophilic substitution reaction using 3-methylphenyl bromide and a suitable base.
Industrial Production Methods
Industrial production of Benzamide, 4-(1,1-dimethylethyl)-N-methyl-N-(3-methylphenyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzamide group to a benzylamine group.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic substitution at the benzamide nitrogen or electrophilic substitution at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl halides, and bases such as sodium hydride or potassium carbonate are used.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzamides and benzylamines.
Aplicaciones Científicas De Investigación
Benzamide, 4-(1,1-dimethylethyl)-N-methyl-N-(3-methylphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Benzamide, 4-(1,1-dimethylethyl)-N-methyl-N-(3-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide: The parent compound without the tert-butyl, methyl, and 3-methylphenyl substitutions.
N-Methylbenzamide: Benzamide with a methyl group at the nitrogen atom.
4-tert-Butylbenzamide: Benzamide with a tert-butyl group at the 4-position.
Uniqueness
Benzamide, 4-(1,1-dimethylethyl)-N-methyl-N-(3-methylphenyl)- is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the tert-butyl group enhances its steric hindrance, while the 3-methylphenyl group can influence its electronic properties and reactivity.
Propiedades
Número CAS |
76277-08-2 |
|---|---|
Fórmula molecular |
C19H23NO |
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
4-tert-butyl-N-methyl-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C19H23NO/c1-14-7-6-8-17(13-14)20(5)18(21)15-9-11-16(12-10-15)19(2,3)4/h6-13H,1-5H3 |
Clave InChI |
LFSPJZYGTBRPEH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N(C)C(=O)C2=CC=C(C=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate](/img/structure/B14439952.png)
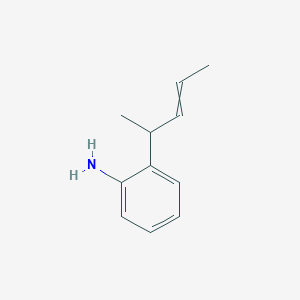

![Methyl 3-[(4-hydroxypentyl)(nitroso)amino]propanoate](/img/structure/B14439966.png)

